3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE
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Overview
Description
3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl group have been reported to inhibit protein tyrosine phosphatase 1b (ptp1b) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their activity . For instance, some benzo[d]thiazol-2-yl compounds have shown good PTP1B inhibitory activity .
Biochemical Pathways
Inhibition of ptp1b can affect insulin and leptin signaling pathways . These pathways are crucial for glucose homeostasis and energy balance in the body.
Result of Action
Inhibition of ptp1b can potentially enhance insulin and leptin signaling, which could be beneficial in the treatment of type ii diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE typically involves multiple steps, starting with the preparation of the benzothiazole moiety. Benzothiazoles are commonly synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzothiazole and azetidine intermediates with a benzonitrile derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: Evaluated for anticonvulsant activity.
Benzothiazole derivatives: Various derivatives are studied for their anticancer, antibacterial, and anti-inflammatory activities.
Uniqueness
3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE is unique due to the combination of its structural features, which confer distinct chemical and biological properties The presence of the benzothiazole moiety provides a range of bioactivities, while the azetidine ring enhances the compound’s stability and reactivity
Properties
IUPAC Name |
3-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-9-12-4-3-5-13(8-12)17(22)21-10-14(11-21)23-18-20-15-6-1-2-7-16(15)24-18/h1-8,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAFRHVZGIIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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